2-[(benzylsulfanyl)methyl]-1H-benzimidazole
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Overview
Description
2-[(benzylsulfanyl)methyl]-1H-benzimidazole is an organic compound with the molecular formula C14H12N2S. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylsulfanyl)methyl]-1H-benzimidazole typically involves the reaction of o-phenylenediamine with benzyl mercaptan in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(benzylsulfanyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl sulfide derivatives
Substitution: Nitrated, halogenated, and sulfonated benzimidazole derivatives
Scientific Research Applications
2-[(benzylsulfanyl)methyl]-1H-benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(benzylsulfanyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylselanyl)-1H-benzimidazole
- 2-(2,3,4,5,6-pentafluoro-benzylsulfanyl)-1H-benzimidazole
- 2-(phenylmethylthio)-1H-benzimidazole
Uniqueness
2-[(benzylsulfanyl)methyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylsulfanyl group enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H14N2S |
---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-18-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
InChI Key |
BQVKMWLNEKKQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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